molecular formula C12H17ClN2O2S B12312218 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B12312218
M. Wt: 288.79 g/mol
InChI Key: WIGINAJFMVREHZ-UHFFFAOYSA-N
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Description

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride typically involves multiple steps. One common approach starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate . This scaffold can be synthesized through various methods, including the desymmetrization of achiral tropinone derivatives . The thiazole ring is then introduced through a series of reactions involving thioamide and α-halo ketone intermediates .

Industrial Production Methods

Industrial production of this compound often relies on optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the production while ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H16N2O2S.ClH/c1-14-8-2-3-9(14)5-7(4-8)11-13-10(6-17-11)12(15)16;/h6-9H,2-5H2,1H3,(H,15,16);1H

InChI Key

WIGINAJFMVREHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C3=NC(=CS3)C(=O)O.Cl

Origin of Product

United States

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